molecular formula C7H12ClN3O B13197277 3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol

3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol

Katalognummer: B13197277
Molekulargewicht: 189.64 g/mol
InChI-Schlüssel: JYLIYZSOKKYQPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol is a chemical compound that features a pyrazole ring substituted with an amino group, a chlorine atom, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Chlorination and methylation: The pyrazole ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyrazole.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium thiolate or primary amines under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Hydrogen-substituted pyrazole.

    Substitution: Thiol or amine-substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies to understand the biological activity of pyrazole derivatives.

    Industrial Applications: It can be used in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-1-(4-chloro-1H-pyrazol-5-yl)propan-1-ol: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-Amino-1-(4-methyl-1H-pyrazol-5-yl)propan-1-ol: Lacks the chlorine atom, which may influence its chemical properties.

    3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)propan-1-ol: The position of the amino group is different, which can affect its interactions with biological targets.

Uniqueness

3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol is unique due to the specific combination of substituents on the pyrazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C7H12ClN3O

Molekulargewicht

189.64 g/mol

IUPAC-Name

3-amino-1-(4-chloro-2-methylpyrazol-3-yl)propan-1-ol

InChI

InChI=1S/C7H12ClN3O/c1-11-7(5(8)4-10-11)6(12)2-3-9/h4,6,12H,2-3,9H2,1H3

InChI-Schlüssel

JYLIYZSOKKYQPN-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C=N1)Cl)C(CCN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.